rac Benzyl Phenylephrine-d3(Phenylephrine Impurity D)
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Description
Rac Benzyl Phenylephrine-d3, also known as Phenylephrine Impurity D, is a chemical compound with the molecular formula C16H16D3NO2 and a molecular weight of 260.35 . It is categorized under amines, aromatics, impurities, pharmaceutical standards, intermediates, fine chemicals, and stable isotopes . This compound is a labelled analogue of rac Benzyl Phenylephrine, which is an impurity of Phenylephrine .
Chemical Reactions Analysis
The specific chemical reactions involving rac Benzyl Phenylephrine-d3 are not provided in the search results. As a labelled analogue of rac Benzyl Phenylephrine , it can be inferred that it may participate in similar chemical reactions, but the presence of deuterium atoms could potentially influence these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of rac Benzyl Phenylephrine-d3 are not explicitly mentioned in the search results. Based on its molecular formula C16H16D3NO2 and molecular weight of 260.35 , it can be inferred that it is a relatively small molecule. Further details about its physical and chemical properties would require additional information or experimental data.Safety and Hazards
The safety data sheet for rac Benzyl Phenylephrine suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . Similar precautions are likely applicable to rac Benzyl Phenylephrine-d3, given its structural similarity.
properties
IUPAC Name |
3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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